(5,5-dioxido-10H-phenothiazin-10-yl)acetic acid
CAS No.: 92163-98-9
Cat. No.: VC7029628
Molecular Formula: C14H11NO4S
Molecular Weight: 289.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92163-98-9 |
|---|---|
| Molecular Formula | C14H11NO4S |
| Molecular Weight | 289.31 |
| IUPAC Name | 2-(5,5-dioxophenothiazin-10-yl)acetic acid |
| Standard InChI | InChI=1S/C14H11NO4S/c16-14(17)9-15-10-5-1-3-7-12(10)20(18,19)13-8-4-2-6-11(13)15/h1-8H,9H2,(H,16,17) |
| Standard InChI Key | RDDBTXRIQWBBNR-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N(C3=CC=CC=C3S2(=O)=O)CC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₄H₁₁NO₄S, with a molar mass of 289.31 g/mol. Its IUPAC name, 2-(5,5-dioxophenothiazin-10-yl)acetic acid, reflects the sulfone oxidation state at positions 5 and 5' of the phenothiazine core and the acetic acid substituent at the nitrogen atom. Key structural identifiers include:
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SMILES Notation:
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2(=O)=O)CC(=O)O -
InChI Key:
RDDBTXRIQWBBNR-UHFFFAOYSA-N
Crystallographic and Spectroscopic Data
While X-ray crystallography data for this specific derivative are unavailable, analogous phenothiazine sulfones exhibit planar tricyclic frameworks with distorted tetrahedral geometry around the sulfur atom . UV-Vis spectroscopy of related compounds shows absorption maxima near 264 nm, attributed to π→π* transitions in the conjugated phenothiazine system .
Synthesis and Structural Modification
Synthetic Pathways
The compound is synthesized via a two-step process:
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Alkylation of Phenothiazine: Phenothiazine reacts with chloroacetic acid potassium salt in a polar aprotic solvent (e.g., dimethylformamide) to yield phenothiazine-10-acetic acid.
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Oxidation to Sulfone: Treatment with oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) introduces sulfone groups at positions 5 and 5' .
Critical Reaction Parameters:
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Temperature: 60–80°C for alkylation;
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Oxidizing Agent Stoichiometry: 2 equivalents for complete sulfonation.
Structural Analogues and SAR Insights
Modifications to the phenothiazine core significantly impact biological activity. For example:
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Nitrogen Incorporation: Replacing sulfur with nitrogen in azaphenothiazine analogues enhances HDAC6 inhibitory potency by 500-fold compared to HDAC1 .
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Linker Optimization: Substituting the acetic acid moiety with propionamide groups improves cell permeability, as demonstrated in dioxopromethazine derivatives .
Biological Activities and Mechanistic Insights
HDAC6 Inhibition
(5,5-Dioxido-10H-phenothiazin-10-yl)acetic acid serves as a cap group in HDAC6 inhibitors, binding to the enzyme’s surface rim while the acetic acid moiety coordinates the catalytic zinc ion . Key findings include:
| Parameter | Value/Observation | Source |
|---|---|---|
| IC₅₀ (HDAC6) | 12 nM | |
| Selectivity (vs. HDAC1) | >500-fold | |
| Cellular EC₅₀ | 0.8 μM (tubulin acetylation) |
Molecular docking studies reveal that the sulfone group forms hydrogen bonds with Tyr-782 and Asp-743 residues in HDAC6, explaining its isoform selectivity .
Other Therapeutic Applications
Preliminary data suggest activity in:
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Neuroinflammatory Disorders: Suppression of NF-κB in microglial cells;
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Antipsychotic Effects: D₂ receptor antagonism (Ki = 84 nM).
Analytical Characterization Methods
Chromatographic Techniques
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HPLC Conditions:
Spectroscopic Analysis
Comparative Analysis with Related Compounds
| Parameter | (5,5-Dioxido-10H-phenothiazin-10-yl)acetic Acid | Dioxopromethazine HCl |
|---|---|---|
| Molecular Weight | 289.31 | 316.42 |
| HDAC6 IC₅₀ | 12 nM | 45 nM |
| Solubility | Not reported | 25 mg/mL (water) |
| Therapeutic Use | Preclinical | Marketed (antihistamine) |
Dioxopromethazine HCl, a structural analogue, demonstrates the impact of dimethylamino-propyl substitution on pharmacokinetics, emphasizing the role of cationic groups in blood-brain barrier penetration .
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